N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide, also known as CFNS, is a sulfonamide compound that has been widely used in scientific research. CFNS is a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes that are overexpressed in various types of cancer cells.
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide inhibits the activity of carbonic anhydrase IX and XII by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate and protons, which in turn affects the pH balance in cancer cells. The acidic microenvironment in cancer cells promotes tumor growth and metastasis. By inhibiting carbonic anhydrase IX and XII, N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide disrupts the pH balance and inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide has been shown to have potent antitumor activity in preclinical studies. It inhibits the growth and metastasis of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide is a potent and selective inhibitor of carbonic anhydrase IX and XII. It has been extensively used in preclinical studies to investigate the role of carbonic anhydrase IX and XII in cancer cells. However, N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide has some limitations for lab experiments. It is a sulfonamide compound, which can cause allergic reactions in some individuals. In addition, N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide has poor solubility in water, which can limit its use in some experimental settings.
Future Directions
For research include the development of more potent and selective inhibitors of carbonic anhydrase IX and XII, the investigation of the mechanism of action of N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide in cancer cells, and the evaluation of N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide in clinical trials. In addition, the use of N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide in combination with other therapeutic agents, such as chemotherapy and radiation therapy, should be explored.
Synthesis Methods
The synthesis of N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide involves the reaction between 4-chloro-2-fluoroaniline and 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent such as ethanol or acetone.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase IX and XII in cancer cells. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play a crucial role in maintaining the pH balance in cells and tissues. Carbonic anhydrase IX and XII are overexpressed in various types of cancer cells and are associated with tumor growth, metastasis, and resistance to chemotherapy.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O4S/c13-8-1-6-12(11(14)7-8)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQHYLRSRJRLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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